Divergent synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives from ortho-alkynylarylketones†
Organic & Biomolecular Chemistry Pub Date: 2023-10-25 DOI: 10.1039/D3OB01492D
Abstract
Our research has led to the development of a divergent synthesis approach for the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one 3 and fluorenone 9 derivatives using ortho-alkynylarylketones as common precursors. The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones 3 employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion. In addition, the same precursor could be used to prepare fluorenone derivatives 9 under acidic conditions. The reaction proceeded via the formation of indenone analogs, followed by the generation of the para-quinone methide intermediate and intramolecular cyclization to provide the corresponding products in good yields.
Recommended Literature
- [1] Back cover
- [2] Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study†
- [3] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [4] Continuous process technology: a tool for sustainable production
- [5] Contents list
- [6] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [7] Milk-blended butter. King's Bench Division
- [8] Front cover
- [9] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†
- [10] Front cover